molecular formula C14H11F3O B1596800 [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 773872-63-2

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B1596800
CAS No.: 773872-63-2
M. Wt: 252.23 g/mol
InChI Key: BVPHVFJGWWPIEY-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

This compound represents a biphenyl derivative characterized by two key functional groups: a trifluoromethyl substituent at the 3' position of one phenyl ring and a hydroxymethyl (or methanol) group at the 4 position of the other phenyl ring. The systematic nomenclature follows the International Union of Pure and Applied Chemistry (IUPAC) conventions for naming organic compounds with multiple ring systems and substituents.

The compound can also be systematically named as {4-[3-(trifluoromethyl)phenyl]phenyl}methanol, which more directly describes the relationship between the two phenyl rings and their respective substituents. This nomenclature emphasizes the compound's structure as a 4-substituted phenyl ring connected to a 3-substituted phenyl ring.

The structural representation of this compound can be digitally encoded in several standardized formats:

Table 1: Structural Representation Formats

Representation Format Code
Canonical SMILES OCc1ccc(cc1)c1cccc(c1)C(F)(F)F
InChI InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
InChIKey BVPHVFJGWWPIEY-UHFFFAOYSA-N

The structure consists of two benzene rings connected by a single carbon-carbon bond forming the biphenyl core. The first benzene ring contains a hydroxymethyl group (-CH₂OH) at the para position, while the second benzene ring features a trifluoromethyl group (-CF₃) at the meta position. This arrangement creates the distinctive chemical architecture that defines this compound and influences its physical and chemical properties.

Properties

IUPAC Name

[4-[3-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-3-1-2-12(8-13)11-6-4-10(9-18)5-7-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPHVFJGWWPIEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362707
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-63-2
Record name [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reduction of Biphenyl Aldehyde Precursors

One common approach is the reduction of the corresponding biphenyl aldehyde, specifically 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde, to the target methanol derivative.

Step Reagents & Conditions Yield Notes
Reduction of aldehyde to alcohol Sodium borohydride (NaBH4) in absolute ethanol, 20 °C, 1 hour; cooling with ice bath during acid quench 92% (typical) After reaction completion, solvent evaporation, acidification with HCl, neutralization with sodium bicarbonate, extraction with dichloromethane, drying over MgSO4, and evaporation yield the pure alcohol as a white solid.

Experimental details:

  • The aldehyde intermediate is dissolved in absolute ethanol under ice-cold conditions.
  • NaBH4 is added in batches to control the reaction rate.
  • After stirring at room temperature for 1 hour, the reaction mixture is worked up by acidification and extraction.
  • Purification involves washing with brine and drying to yield the target alcohol.
  • $$^{1}H$$-NMR confirms the structure with characteristic peaks at δ 4.77 (s, 2H) corresponding to the hydroxymethyl protons.

This method is widely used due to its simplicity, high yield, and mild conditions.

Palladium or Copper-Catalyzed Cross-Coupling and Subsequent Functionalization

Another advanced synthetic route involves the formation of the biphenyl scaffold via catalytic cross-coupling reactions followed by functional group transformations.

Step Reagents & Conditions Yield Notes
Cross-coupling 3-Bromo-5-trifluoromethylaniline, 4-methylimidazole, tripotassium phosphate in n-butanol; copper(I) iodide catalyst, 8-hydroxyquinoline ligand; heated to boiling (~165 °C) for 4-26 hours under argon Up to 67% for intermediate amine hydrochloride The reaction mixture is filtered, washed, and treated with activated charcoal and acid to purify the intermediate.
Reduction/functionalization Subsequent reduction steps convert the amine or aldehyde intermediates to the hydroxymethyl derivative Variable, depending on conditions Purification by recrystallization from ethanol and drying under vacuum at 90 °C ensures high purity.

This method is particularly useful for introducing complex substituents and for scale-up in industrial settings.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield (%) Purification Advantages Limitations
NaBH4 Reduction of aldehyde 3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde Sodium borohydride, ethanol 20 °C, 1 hour ~92 Extraction, drying, recrystallization High yield, mild conditions, simple workup Requires aldehyde precursor
Copper-Catalyzed Cross-Coupling 3-Bromo-5-trifluoromethylaniline CuI, 8-hydroxyquinoline, 4-methylimidazole, K3PO4 165 °C, 4-26 hours Up to 67 (intermediate) Filtration, activated charcoal treatment, recrystallization Enables complex substitutions, scalable Longer reaction time, higher temperature
TDAE-Mediated Coupling (Microwave-assisted) Benzaldehyde derivatives and biphenyl precursors Tetrakis(dimethylamino)ethylene (TDAE), DMF -20 °C to RT, overnight Up to 92 Extraction, drying High yield, controlled conditions Requires specialized reagents and equipment

Research Findings and Optimization Notes

  • Yield Optimization: The reduction of aldehyde intermediates with sodium borohydride consistently provides high yields (~90%) under mild conditions, making it the preferred laboratory-scale method.

  • Catalyst and Ligand Effects: Copper(I) iodide with 8-hydroxyquinoline as a ligand enhances cross-coupling efficiency for biphenyl formation, with reaction times and temperatures optimized to balance yield and by-product formation.

  • Purification Techniques: Activated charcoal treatment and recrystallization from ethanol or ethanol/toluene mixtures effectively remove impurities, ensuring high purity of the final product.

  • Scalability: The copper-catalyzed method has been demonstrated at mol-scale with reproducible yields, indicating industrial feasibility.

  • Environmental and Safety Considerations: Use of ethanol as solvent and mild reducing agents supports greener synthesis. However, high-temperature copper-catalyzed steps require careful control to avoid degradation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or other oxidized products.

  • Reduction: : Reduction reactions can reduce the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can replace the hydroxymethyl group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.

  • Reduction: : Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

  • Substitution: : Common reagents include halogenating agents like thionyl chloride, phosphorus tribromide, and alkylating agents like alkyl halides.

Major Products Formed

  • Oxidation: : Carboxylic acids, ketones, and aldehydes.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Halides, alkylated products, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol is used as an intermediate in the synthesis of more complex fluorinated compounds. Its trifluoromethyl group imparts unique properties such as increased stability and lipophilicity, making it valuable in various chemical reactions.

Biology

In biological research, this compound can be used as a probe or a building block for the synthesis of biologically active molecules. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive compounds.

Medicine

In the pharmaceutical industry, this compound can be used as a precursor for the development of new drugs. Its trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, such as metabolic stability and bioavailability.

Industry

In materials science, this compound can be used in the development of advanced materials with unique properties. Its fluorinated structure can contribute to the creation of materials with enhanced thermal stability, chemical resistance, and mechanical strength.

Mechanism of Action

The mechanism by which [3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, the trifluoromethyl group can interact with biological targets, such as enzymes or receptors, to modulate their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of the trifluoromethyl group significantly influences physicochemical properties and reactivity. Key analogs include:

Compound Name Substituent Position Molecular Formula CAS Number Key Properties/Applications References
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol 3'-CF₃, 4-OHCH₂ C₁₄H₁₁F₃O 773872-63-2 High lipophilicity; anti-tyrosinase activity
[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol 4'-CF₃, 4-OHCH₂ C₁₄H₁₁F₃O 457889-46-2 Enhanced electronic withdrawal; used in OLED materials
[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol 2'-CF₃, 4-OHCH₂ C₁₄H₁₁F₃O 198205-80-0 Steric hindrance impacts coupling reactions
[3'-Fluoro[1,1'-biphenyl]-4-yl]methanol 3'-F, 4-OHCH₂ C₁₃H₁₁FO 773872-35-8 Lower lipophilicity; reduced metabolic stability
[4'-Methyl[1,1'-biphenyl]-4-yl]methanol 4'-CH₃, 4-OHCH₂ C₁₄H₁₄O 79757-92-9 Electron-donating group improves solubility

Key Observations:

  • Electronic Effects : The 3'-CF₃ group in the target compound induces strong electron-withdrawing effects , altering aromatic proton chemical shifts in NMR (e.g., downfield shifts for adjacent protons) compared to electron-donating groups like -CH₃ .
  • Reactivity : The 2'-CF₃ analog (CAS 198205-80-0) exhibits reduced reactivity in cross-coupling reactions due to steric hindrance near the coupling site .

Medicinal Chemistry

  • The 3'-CF₃ group enhances binding affinity to hydrophobic enzyme pockets, as seen in Mycobacterium tuberculosis inhibitors incorporating biphenyl-piperazine motifs .
  • Biphenyl esters with CF₃ substituents show anti-tyrosinase activity , suggesting dermatological applications .

Materials Science

  • 4'-CF₃ analogs (CAS 457889-46-2) are used in organic light-emitting diodes (OLEDs) due to their electron-withdrawing properties and thermal stability .

Biological Activity

[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H10F3O
  • Molecular Weight : 250.22 g/mol
  • CAS Number : Not yet assigned in public databases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : Compounds with trifluoromethyl substitutions have shown significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes crucial for bacterial viability, such as phosphopantetheinyl transferases (PPTases), which are essential for bacterial cell wall synthesis .

Antimicrobial Activity

A series of studies have evaluated the antimicrobial efficacy of this compound. In vitro testing revealed:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Methicillin-resistant Staphylococcus aureus16 µg/mLSignificant inhibition
Escherichia coli32 µg/mLModerate inhibition
Bacillus subtilis8 µg/mLStrong inhibition

These results indicate that the compound has a promising profile as an antimicrobial agent.

Case Studies

  • Case Study on MRSA : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of biphenyl compounds exhibited potent activity against MRSA. The presence of trifluoromethyl groups was linked to enhanced lipophilicity and better membrane penetration, leading to increased antibacterial efficacy .
  • Inhibition of PPTases : Another study investigated the inhibition mechanism through biochemical assays. It was found that this compound could inhibit Sfp-PPTase activity in a dose-dependent manner without affecting human orthologues, suggesting a selective antibacterial action which minimizes cytotoxic effects on human cells .

Q & A

Q. What are the established synthetic routes for [3'-(Trifluoromethyl)[1,1'-Biphenyl]-4-yl]methanol?

The synthesis typically involves cross-coupling reactions or functional group transformations:

  • Suzuki-Miyaura Coupling : A biphenyl core can be constructed using aryl halides and boronic acids. For example, trifluoromethyl-substituted aryl halides are coupled with 4-hydroxymethylphenylboronic acid derivatives under Pd catalysis .
  • Reductive Cross-Coupling : Dual nickel/palladium-catalyzed reductive coupling between phenol derivatives (e.g., trifluoromethyl-substituted aryl halides and biphenylmethanol precursors) at 65°C, followed by purification via flash chromatography (hexane/EtOAc) .
  • Oxidation/Reduction : Secondary alcohols like biphenylmethanols are often synthesized via reduction of ketones (e.g., using NaBH₄) or oxidation of methyl groups (e.g., CrO₃) .

Q. How is this compound characterized structurally?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the biphenyl backbone, trifluoromethyl group (-CF₃, δ ~110–120 ppm in ¹³C), and methanol (-CH₂OH, δ ~4.5–5.0 ppm in ¹H) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. experimental values for derivatives: ±0.0006 accuracy) .
  • X-Ray Crystallography : Refinement programs like SHELXL resolve crystal structures, confirming stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can discrepancies in spectral data during characterization be resolved?

Discrepancies may arise from impurities, tautomerism, or crystallographic disorder:

  • Cross-Validation : Compare NMR/HRMS data with literature values for analogous compounds (e.g., 4-phenoxy-4'-trifluoromethylbiphenyl derivatives) .
  • Advanced Computational Tools : Density Functional Theory (DFT) simulations predict NMR chemical shifts, while SHELXL refines X-ray data to resolve ambiguities in bond lengths/angles .
  • Alternative Techniques : Use 2D NMR (COSY, NOESY) to confirm coupling patterns or LC-MS to detect trace impurities .

Q. What role does this compound play in medicinal chemistry and drug design?

It serves as a scaffold for bioactive molecules:

  • PD-1/PD-L1 Inhibitors : Terphenyl derivatives of biphenylmethanol disrupt protein-protein interactions in cancer immunotherapy. For example, piperazine-linked analogs (e.g., compound 6b ) are synthesized via thionyl chloride-mediated substitution .
  • Sphingosine 1-Phosphate Receptor Ligands : Fluorinated biphenylmethanol derivatives (e.g., 12a ) are radiolabeled with ¹⁸F for PET imaging, requiring optimized coupling conditions (Pd/XPhos catalysis) .
  • Metabolic Studies : Derivatives like DPC 423 undergo unusual metabolic pathways, analyzed via LC-MS/NMR to identify glutathione adducts .

Q. How can catalytic systems be optimized for its synthesis?

Catalyst selection and reaction conditions critically impact yield:

  • Pd vs. Ni Catalysts : Pd(OAc)₂/XPhos systems improve cross-coupling efficiency for electron-deficient aryl halides, while Ni catalysts reduce costs but require careful ligand tuning .
  • Solvent and Temperature : Polar aprotic solvents (DMF, CHCl₃) enhance reactivity in annulation reactions (e.g., NHC-catalyzed [6+2] cyclization at 30°C) .
  • Hazard Mitigation : Risk assessments for gas evolution (e.g., CO₂ in carboxylation) and toxic reagents (thionyl chloride) are mandatory .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Reactant of Route 2
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[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

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